2-Propylamino-5-methoxytetralin
Overview
Description
2-Propylamino-5-methoxytetralin is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is also known by its IUPAC name, 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 2-Propylamino-5-methoxytetralin involves several steps. One method includes the optical separation of a mixture of enantiomers of 2-(N-propylamino)-5-methoxytetralin and 2-(N-propylamino)-5-hydroxytetralin in the presence of an optically active form of N-(3,5-dinitrobenzoyl)-α-phenylglycine . This method enables the production of a product with high optical purity. Another method involves the amination and hydrogenation of specific precursors .
Chemical Reactions Analysis
2-Propylamino-5-methoxytetralin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts and optically active acids . The major products formed from these reactions include optically active compounds such as (S)-(-)-2-(N-propylamino)-5-methoxytetralin and (S)-(-)-2-(N-propylamino)-5-hydroxytetralin .
Scientific Research Applications
2-Propylamino-5-methoxytetralin has several scientific research applications. It is used in the study of dopamine receptors, particularly the dopamine D2a receptor . The compound has been evaluated for its affinity and efficacy at these receptors, and it has been found to act as an antagonist or inverse agonist . Additionally, it is used in the synthesis of rotigotine, a dopamine receptor agonist used in the treatment of Parkinson’s disease .
Mechanism of Action
The mechanism of action of 2-Propylamino-5-methoxytetralin involves its interaction with dopamine receptors. It acts as an antagonist or inverse agonist at the dopamine D2a receptor, which means it can block or reverse the effects of dopamine at this receptor . This interaction is crucial for its use in research related to neurological disorders and the development of therapeutic agents .
Comparison with Similar Compounds
2-Propylamino-5-methoxytetralin is similar to other compounds such as 2-(N-propylamino)-5-hydroxytetralin and 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin . These compounds also interact with dopamine receptors but may have different affinities and efficacies. The uniqueness of this compound lies in its specific interaction with the dopamine D2a receptor and its use in the synthesis of rotigotine .
Properties
IUPAC Name |
5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJPCRXVYMMSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437207 | |
Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78598-91-1 | |
Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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